molecular formula C15H20N4O2S B2649151 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1797571-98-2

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2649151
CAS No.: 1797571-98-2
M. Wt: 320.41
InChI Key: IJLCDAMRGIDHKU-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring, a cyanopyridine moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the cyanopyridine moiety, converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitrile to amine.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the piperidine and cyanopyridine moieties suggests possible activity as a central nervous system agent, while the sulfonamide group is known for its antibacterial properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide depends on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic neurotransmitters, potentially affecting neural pathways, while the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a cyclopropanesulfonamide group.

    N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: Features a methanesulfonamide group.

Uniqueness

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which introduces strain and potentially alters the compound’s reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c16-10-13-2-1-7-17-15(13)19-8-5-12(6-9-19)11-18-22(20,21)14-3-4-14/h1-2,7,12,14,18H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLCDAMRGIDHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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